REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]2[CH:8]=[N:9][NH:10][C:5]2=[C:4](O)[CH:3]=1.[OH-].[Na+].P(Cl)(Cl)([Cl:16])=O>>[CH3:1][C:2]1[N:7]=[C:6]2[CH:8]=[N:9][NH:10][C:5]2=[C:4]([Cl:16])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.58 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C2C(=N1)C=NN2)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
150
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
168
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured on ice and pH
|
Type
|
FILTRATION
|
Details
|
The solid was collected with filtration
|
Type
|
EXTRACTION
|
Details
|
the mother aqueous layer was extracted with ethyl acetate (3×250 ml)
|
Type
|
WASH
|
Details
|
washed with a brine solution (1×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C2C(=N1)C=NN2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 26.8 mmol | |
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |